molecular formula C10H13N3O B7360595 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol

1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol

Cat. No. B7360595
M. Wt: 191.23 g/mol
InChI Key: MNFCDXKJVAIWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol, also known as PYPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PYPB belongs to the class of pyrazolopyridines and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol is not fully understood. However, it has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory prostaglandins. This compound has also been found to exhibit analgesic effects by reducing pain sensitivity. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol in lab experiments is its potential therapeutic applications in various scientific research fields. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are necessary when conducting experiments with this compound.

Future Directions

There are several future directions for research on 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol. One direction is to study its potential therapeutic applications in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as an anti-cancer agent. Additionally, future research could focus on the development of new derivatives of this compound with improved potency and selectivity. Finally, further studies could be conducted to investigate the potential side effects and toxicity of this compound at different concentrations.

Synthesis Methods

The synthesis of 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol involves the reaction between 2-bromo-1-(pyrazol-3-yl)ethanone and 3-aminopyridine in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain this compound. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol has been found to exhibit potential therapeutic applications in various scientific research fields. It has been studied as a potential anti-inflammatory agent, anti-cancer agent, and analgesic agent. This compound has also been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-9(14)7-13-6-8-3-4-11-5-10(8)12-13/h3-6,9,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFCDXKJVAIWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=C2C=CN=CC2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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